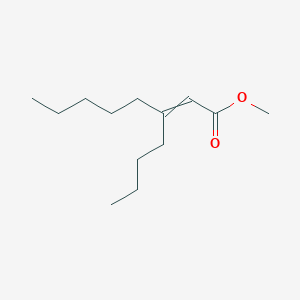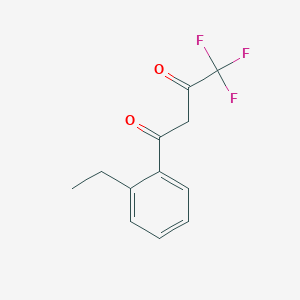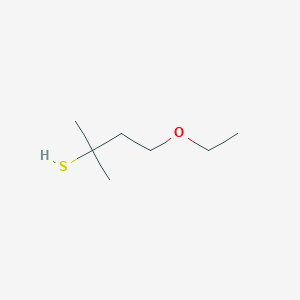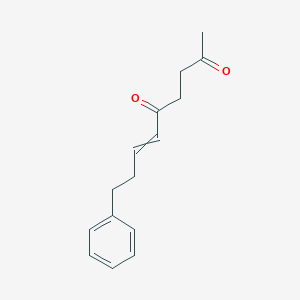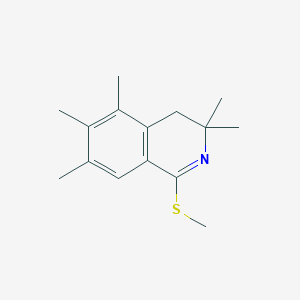
3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a methylsulfanyl group attached to a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify the dihydroisoquinoline core.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like thiolates or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated products, modified dihydroisoquinolines.
Substitution: Functionalized isoquinolines with various substituents.
Scientific Research Applications
3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The methylsulfanyl group can participate in redox reactions, while the dihydroisoquinoline core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
3,3,5,6,7-Pentamethyl-1-indanone: Shares a similar methylated structure but lacks the dihydroisoquinoline core and methylsulfanyl group.
3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-indanone: Similar in having both methyl and methylsulfanyl groups but differs in the core structure.
Uniqueness
3,3,5,6,7-Pentamethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline is unique due to its combination of a dihydroisoquinoline core with multiple methyl groups and a methylsulfanyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
835919-14-7 |
|---|---|
Molecular Formula |
C15H21NS |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
3,3,5,6,7-pentamethyl-1-methylsulfanyl-4H-isoquinoline |
InChI |
InChI=1S/C15H21NS/c1-9-7-12-13(11(3)10(9)2)8-15(4,5)16-14(12)17-6/h7H,8H2,1-6H3 |
InChI Key |
DQPGPPAKUNSXES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(N=C2SC)(C)C)C(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


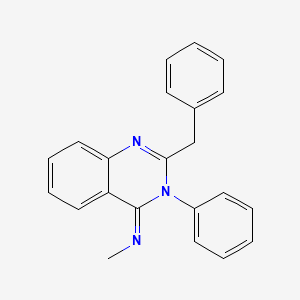
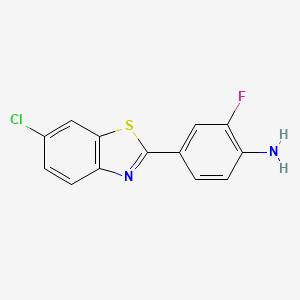
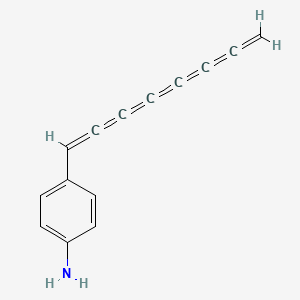
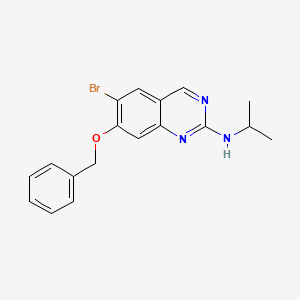
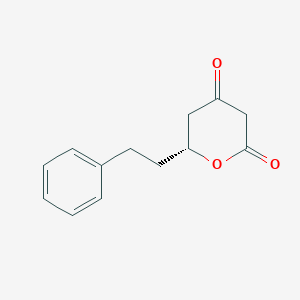
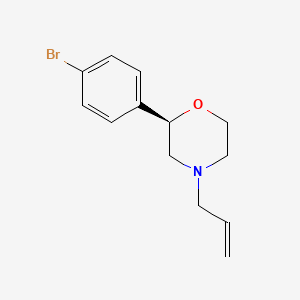
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)
![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
